N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3S/c1-29-20-7-6-16(22)12-21(20)30(27,28)24-14-17-13-19(15-8-10-23-11-9-15)26(25-17)18-4-2-3-5-18/h6-13,18,24H,2-5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPLGDSSHREUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1421514-53-5 |
| Molecular Formula | C21H23FN4O3S |
| Molecular Weight | 430.5 g/mol |
This compound is primarily evaluated for its ability to inhibit cyclooxygenase enzymes, particularly COX-2, which is implicated in inflammatory processes and pain management. The structure of sulfonamides often contributes to their efficacy as enzyme inhibitors by mimicking substrate or transition states, thus blocking active sites.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit:
Study 1: Inhibition of COX Enzymes
A study focused on the synthesis and biological evaluation of sulfonamide-containing pyrazole derivatives demonstrated that certain analogs exhibited potent COX-2 inhibition in both in vitro and in vivo models. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced inhibitory potency .
Study 2: Antiproliferative Activity
Research on related compounds indicated that they possess antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural motifs were shown to inhibit cell proliferation and induce apoptosis, suggesting a promising therapeutic role in oncology .
Future Directions
Further research is warranted to explore the full pharmacological profile of this compound. Key areas for future investigation include:
- In Vivo Studies : Comprehensive animal studies to assess the therapeutic efficacy and safety profile.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
- Clinical Trials : Initiating clinical trials to evaluate its potential as a therapeutic agent in treating inflammatory diseases and cancers.
Comparison with Similar Compounds
Structural Analog: PF-2545920 (CAS 1292799-56-4)
Structure: Contains a pyrazole ring substituted with a methyl group at position 1 and a pyridin-4-yl group at position 3. The quinoline moiety is linked via a phenoxy-methyl bridge. Key Differences:
- Substituents: The target compound uses a cyclopentyl group (enhanced lipophilicity) instead of a methyl group on the pyrazole. The benzenesulfonamide in the target contrasts with PF-2545920’s quinoline system.
- Pharmacological Target : PF-2545920 is a phosphodiesterase 10A (PDE10A) inhibitor with demonstrated CNS activity . The target compound’s benzenesulfonamide group may suggest kinase or protease inhibition, but this requires validation.
Agricultural Compound: Pyraclostrobin
Structure : Features a pyrazole ring linked to a chlorophenyl group and a methoxycarbamate.
Key Differences :
- Functional Groups : Pyraclostrobin lacks the pyridinyl and benzenesulfonamide groups present in the target compound. Its methoxycarbamate moiety is agriculturally optimized for fungicidal activity .
- Application : The target compound’s fluorinated aromatic system is more typical of pharmaceuticals, whereas Pyraclostrobin’s chlorophenyl group is common in agrochemicals.
Sulfonamide-Based Analog: N-([2,3'-bipyridin]-5'-yl)-5-chloro-2-methoxybenzenesulfonamide (CAS 1451272-09-5)
Structure : Shares a benzenesulfonamide backbone with the target compound but substitutes chlorine for fluorine and uses a bipyridinyl group instead of a pyrazole.
Key Differences :
- Halogen Effects : Fluorine (target) vs. chlorine (analog) influences electronegativity and metabolic stability. Fluorine often enhances bioavailability.
- Heterocyclic Core : The pyrazole in the target may offer better steric compatibility with certain enzyme pockets compared to the bipyridinyl system .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Impact : The cyclopentyl group in the target compound likely increases membrane permeability compared to PF-2545920’s methyl group. The fluorine atom may improve metabolic stability over chlorine in CAS 1451272-09-5 .
- Target Specificity : Pyrazole derivatives like the target compound and PF-2545920 show affinity for PDEs or kinases, but the benzenesulfonamide moiety could shift selectivity toward carbonic anhydrases or proteases.
- Synthetic Feasibility : The target compound’s methyl bridge between pyrazole and benzenesulfonamide may pose synthetic challenges compared to simpler analogs like Pyraclostrobin.
Q & A
Q. How can cryo-EM study interactions with multi-protein complexes?
- Protocol :
Sample Prep : Incubate compound (10 µM) with 20S proteasome (30 min, 37°C).
Vitrification : Use Quantifoil R1.2/1.3 grids in liquid ethane.
Imaging : Titan Krios (300 kV) with K3 camera (50,000x magnification).
Processing : RELION 4.0 local refinement focused on ligand density (contour level 5σ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
